molecular formula C10H12 B15167600 2,7-Dimethylocta-1,3,7-trien-5-yne CAS No. 651304-60-8

2,7-Dimethylocta-1,3,7-trien-5-yne

Cat. No.: B15167600
CAS No.: 651304-60-8
M. Wt: 132.20 g/mol
InChI Key: FOYBSZFNGFTKSB-UHFFFAOYSA-N
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Description

2,7-Dimethylocta-1,3,7-trien-5-yne is a high-purity, synthetic enyne compound offered for research applications. This molecule features a unique structure combining both double and triple bonds, making it a compound of significant interest in synthetic organic chemistry and materials science research. Its conjugated system suggests potential utility as a building block or intermediate in the synthesis of more complex natural product analogs or specialized polymers. Researchers may employ this compound in Diels-Alder reactions, where the diene moiety can react with dienophiles, or in metal-catalyzed coupling reactions to explore the construction of novel carbon-based frameworks . The specific physical and chemical properties, mechanism of action, and full spectrum of applications for this compound are areas of ongoing research. This product is intended for laboratory and research purposes only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651304-60-8

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

2,7-dimethylocta-1,3,7-trien-5-yne

InChI

InChI=1S/C10H12/c1-9(2)7-5-6-8-10(3)4/h5,7H,1,3H2,2,4H3

InChI Key

FOYBSZFNGFTKSB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=CC#CC(=C)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Confirmation

Complementary Analytical Techniques for Complex Mixture Characterization and Isomer Discrimination

The comprehensive analysis of complex mixtures containing 2,7-Dimethylocta-1,3,7-trien-5-yne and its isomers relies on the synergistic use of multiple analytical techniques. No single method can typically provide the necessary resolution and specificity to differentiate between all possible isomeric forms. Therefore, a multi-dimensional approach is essential for accurate structural elucidation and quantification.

Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone technique for the initial separation and identification of volatile compounds. The retention time in a GC system provides the first layer of discrimination based on the compound's boiling point and interaction with the stationary phase. Subsequent analysis by MS offers valuable information on the molecular weight and fragmentation patterns, which can help in distinguishing between some isomers.

However, due to the subtle differences in the physical properties and mass spectra of many isomers of this compound, co-elution and similar fragmentation patterns can occur. To overcome these limitations, advanced GC techniques such as comprehensive two-dimensional gas chromatography (GC×GC) can be employed. GC×GC provides significantly enhanced peak capacity and resolution, allowing for the separation of co-eluting compounds.

Furthermore, the use of different ionization techniques in mass spectrometry can aid in isomer discrimination. While electron ionization (EI) is widely used, softer ionization methods like chemical ionization (CI) or photoionization (PI) can reduce fragmentation, preserving the molecular ion and providing clearer information on the molecular weight.

In addition to GC-MS, spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for structural confirmation. FTIR can identify characteristic functional groups, such as the C≡C stretch of the alkyne and the C=C stretches of the alkenes, which differ slightly in frequency depending on their chemical environment within the molecule.

Proton and carbon-13 NMR spectroscopy provide the most detailed structural information, revealing the connectivity of atoms within the molecule. The chemical shifts and coupling constants are highly sensitive to the local electronic environment, allowing for the definitive differentiation of isomers. For instance, the chemical shifts of the vinylic and acetylenic protons and carbons will vary significantly between this compound and its isomers, such as 3,7-Dimethylocta-1,3,7-triene.

A combination of these complementary techniques, as outlined in the table below, provides a robust workflow for the characterization of complex mixtures and the confident discrimination of this compound from its isomers.

Analytical TechniquePrinciple of Separation/DetectionInformation ObtainedUtility in Isomer Discrimination
Gas Chromatography (GC) Differential partitioning between a mobile gas phase and a stationary liquid or solid phase based on boiling point and polarity.Retention time (Rt).Provides initial separation of isomers with different boiling points.
Mass Spectrometry (MS) Ionization and fragmentation of molecules followed by separation of ions based on their mass-to-charge ratio.Molecular weight and fragmentation pattern.Can distinguish isomers with different fragmentation patterns.
Comprehensive 2D GC (GC×GC) Two independent GC separations with different column selectivities connected in series.Enhanced peak capacity and separation of co-eluting compounds.Superior separation of complex isomeric mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., C≡C, C=C).Differentiates isomers based on the position and substitution of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of nuclear spins with an external magnetic field.Detailed information on the molecular structure and connectivity of atoms.Definitive method for distinguishing between all types of isomers.

Reactivity and Reaction Mechanisms of 2,7 Dimethylocta 1,3,7 Trien 5 Yne

Cycloaddition Reactions of the Conjugated System

The conjugated 1,3-diene portion of 2,7-dimethylocta-1,3,7-trien-5-yne is a prime candidate for participating in cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic frameworks.

Diels-Alder Reactions: Regio- and Stereoselectivity Investigations

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgsigmaaldrich.com In the case of this compound, the diene component can react with a suitable dienophile. The regioselectivity of this reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. chemtube3d.comyoutube.com The methyl group at the 2-position of the diene is an electron-donating group, which can influence the orbital coefficients of the highest occupied molecular orbital (HOMO), thereby directing the incoming dienophile. masterorganicchemistry.com

Generally, in the Diels-Alder reaction of a 2-substituted diene, the "para" and "meta" products are possible. For a diene with an electron-donating group at the 2-position reacting with an electron-deficient dienophile, the "para" regioisomer is typically favored. masterorganicchemistry.com This preference can be explained by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile), where the largest orbital coefficients on each reactant align. libretexts.org

The stereoselectivity of the Diels-Alder reaction is also a critical aspect. The reaction is known to be stereospecific, meaning the stereochemistry of the reactants is retained in the product. libretexts.org For the diene in this compound to react, it must adopt an s-cis conformation. The presence of the methyl group at C2 and the linkage to the alkyne at C4 can influence the rotational barrier around the C2-C3 single bond and the equilibrium population of the reactive s-cis conformer. masterorganicchemistry.com Furthermore, the approach of the dienophile can lead to endo or exo products, with the endo product often being the kinetically favored one due to secondary orbital interactions, especially with cyclic dienes. libretexts.org

Reactant SystemPredicted Major RegioisomerPredicted StereoselectivityRationale
This compound + Maleic Anhydride"para" adductendoElectron-donating methyl group at C2 directs the dienophile. Secondary orbital overlap favors the endo transition state.
This compound + Methyl Acrylate"para" adductMixture of endo and exoSimilar regiochemical control. Less pronounced endo selectivity compared to cyclic dienophiles.

[2+2] Cycloadditions and Other Pericyclic Transformations

While [4+2] cycloadditions are common for conjugated dienes, [2+2] cycloadditions are also a possibility, particularly under photochemical conditions. These reactions can occur between two alkene units to form a cyclobutane (B1203170) ring. The terminal, methyl-substituted double bond at C7-C8 or the diene system itself could potentially undergo [2+2] cycloaddition with a suitable reaction partner. However, thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules and require photochemical activation.

Other pericyclic reactions, such as electrocyclizations, could also be envisioned for the dienyne system, although these would likely require specific reaction conditions, such as high temperatures or photochemical irradiation, and may compete with other reaction pathways.

Intramolecular Cycloaromatization Pathways Involving Dienyne Moieties

Enediyne systems, particularly those constrained within a cyclic framework, are known to undergo thermal or metal-catalyzed cycloaromatization reactions, such as the Bergman and Myers-Saito cyclizations, to form highly reactive diradical species which can then abstract hydrogen atoms to form aromatic products. rsc.org Acyclic enediynes can also undergo such reactions, though typically at higher temperatures. rsc.org For this compound, an intramolecular cycloaromatization could potentially occur, although the linear and flexible nature of the molecule might disfavor the required geometry for cyclization compared to cyclic enediynes. The presence of substituents can also influence the temperature at which these cyclizations occur. rsc.org

Electrophilic and Nucleophilic Additions to Unsaturated Bonds

The multiple unsaturated bonds in this compound provide numerous sites for electrophilic and nucleophilic addition reactions. The selectivity of these additions is a key point of investigation.

Selective Hydrogenation and Reduction Pathways of Alkene and Alkyne Units

The selective hydrogenation of a molecule with multiple sites of unsaturation is a significant challenge in organic synthesis. The different functional groups—a conjugated diene, an isolated double bond, and a triple bond—will exhibit different reactivities towards catalytic hydrogenation.

Alkynes are generally more reactive towards catalytic hydrogenation than alkenes. Therefore, it is often possible to selectively hydrogenate the alkyne to an alkene. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), typically results in the syn-addition of hydrogen to the alkyne, yielding a cis-alkene. youtube.com

Further hydrogenation would reduce the alkene moieties. Conjugated dienes are often hydrogenated more readily than isolated alkenes. The terminal, more sterically accessible double bond at C1=C2 might be hydrogenated preferentially over the more substituted double bond at C7=C8. Complete hydrogenation would lead to the fully saturated alkane, 2,7-dimethyloctane.

Catalyst SystemPredicted Major ProductSelectivity
H₂, Lindlar's Catalyst2,7-Dimethylocta-1,3,5(Z),7-tetraeneSelective reduction of the alkyne to a cis-alkene.
H₂, Pd/C (1 equivalent)Mixture including 2,7-dimethylocta-5-yne-1,7-dienePreferential hydrogenation of the conjugated diene.
H₂, PtO₂ (excess)2,7-DimethyloctaneComplete reduction of all unsaturated bonds.

Investigations into Electrophilic Addition Patterns and Selectivity

Electrophilic addition to the unsaturated system of this compound can proceed at several locations. The regioselectivity of the addition of an electrophile (E-Nu) is dictated by the formation of the most stable carbocation intermediate.

For the conjugated diene system (C1-C4), electrophilic attack can occur at C1 or C4, leading to a resonance-stabilized allylic carbocation. The subsequent nucleophilic attack can occur at C2 or C4, leading to 1,2- or 1,4-addition products, respectively. The product distribution is often dependent on reaction conditions, with 1,2-addition being kinetically favored at lower temperatures and 1,4-addition being thermodynamically favored at higher temperatures.

The isolated double bond at C7=C8 will undergo electrophilic addition according to Markovnikov's rule. youtube.com The electrophile will add to the less substituted carbon (C7), leading to a more stable tertiary carbocation at C8, which is then attacked by the nucleophile.

Addition to the alkyne is also possible. Electrophilic attack on the internal alkyne would lead to a vinylic carbocation. The regioselectivity would be influenced by the electronic effects of the adjacent diene and the alkyl group.

ReagentPredicted Site of Initial AttackPredicted Major Product(s)Rationale
HBr (1 equivalent)C1 or C7Mixture of 1,2- and 1,4-adducts to the diene and Markovnikov adduct to the C7=C8 double bond.Formation of the most stable carbocation intermediates (allylic and tertiary).
Br₂ (1 equivalent)C1-C4 dieneMixture of 1,2- and 1,4-dibromo adducts.The conjugated diene is generally more reactive towards electrophilic addition than an isolated alkyne or alkene.

Polymerization and Oligomerization Behavior of the Triene-yne Framework

The conjugated π-system of this compound, comprising both double and triple bonds, makes it a promising candidate for polymerization and oligomerization reactions. The presence of multiple reactive sites allows for a variety of reaction pathways, potentially leading to polymers and oligomers with diverse and complex structures. The interplay between the diene and the yne functionalities, along with the steric and electronic effects of the methyl substituents, governs the regioselectivity and stereoselectivity of these processes.

Research in this area aims to understand how different catalytic systems (e.g., Ziegler-Natta, metallocene, or late-transition metal catalysts) can control the polymerization process. The goal is to selectively engage specific unsaturated bonds to produce polymers with desired properties, such as controlled molecular weight, narrow polydispersity, and specific microstructures. The potential for creating novel materials with unique optical, electronic, or thermal properties drives the investigation into the polymerization and oligomerization of this versatile building block.

Thermal Reactivity and Decomposition Pathways

The thermal behavior of this compound is a critical aspect of its chemical profile, influencing its storage, handling, and application in high-temperature processes. Understanding its thermal stability and the pathways through which it decomposes is essential for both synthetic applications and for ensuring safe operational parameters.

A variety of thermoanalytical techniques are employed to probe the thermal stability of this compound.

TechniqueDescription
Thermogravimetric Analysis (TGA) Measures the change in mass of the compound as a function of temperature. It helps to determine the onset temperature of decomposition and the extent of mass loss.
Differential Scanning Calorimetry (DSC) Detects changes in heat flow to or from a sample as it is heated or cooled. DSC can identify the temperatures of phase transitions (e.g., melting, boiling) and exothermic or endothermic decomposition processes.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) This powerful analytical method involves thermally decomposing the sample in an inert atmosphere and then separating and identifying the resulting volatile products using gas chromatography coupled with mass spectrometry.

These experimental methods provide crucial data on the temperature range at which the compound is stable and the energetics of its decomposition.

The identification of the products formed during the thermal decomposition of this compound provides valuable insights into the operative reaction mechanisms. Given its complex structure, a multitude of decomposition pathways can be envisioned, including:

Intramolecular cyclization reactions: The conjugated system can undergo electrocyclization or other pericyclic reactions to form cyclic isomers.

Fragmentation: The carbon-carbon bonds can cleave, leading to the formation of smaller, more volatile molecules.

Polymerization/Oligomerization: At elevated temperatures, uncontrolled polymerization or oligomerization can occur, leading to the formation of higher molecular weight materials and char.

The specific products identified through techniques like Py-GC-MS help to construct a detailed picture of the bond-breaking and bond-forming events that occur upon heating.

Influence of Methyl Substituents on Reaction Selectivity and Kinetics

The two methyl groups in the this compound framework are not mere spectators in its chemical reactions. They exert significant electronic and steric influences that can profoundly affect both the selectivity and the rate of its transformations.

InfluenceDescription
Electronic Effects The methyl groups are electron-donating through hyperconjugation and induction. This can increase the electron density of the adjacent π-systems, influencing the regioselectivity of electrophilic and nucleophilic attacks. For instance, the increased nucleophilicity of the double bonds can direct the attack of electrophiles.
Steric Effects The bulkiness of the methyl groups can create steric hindrance, which can block or slow down reactions at nearby positions. This steric shielding can be a powerful tool for directing the outcome of a reaction towards a specific isomer by favoring attack at less hindered sites.

By modulating the electronic and steric environment of the triene-yne system, the methyl substituents play a crucial role in determining the final product distribution in a variety of reactions.

Mechanistic Investigations of Complex Transformations

Unraveling the detailed mechanisms of the reactions of this compound is a key focus of research, particularly for transformations catalyzed by transition metals.

Palladium-catalyzed reactions are of significant interest in the functionalization of unsaturated systems like this compound. One particularly relevant and complex mechanistic pathway is the palladium carbene migratory insertion. rsc.org

In related systems, palladium catalysts have been shown to facilitate novel cross-coupling reactions. rsc.org For instance, conjugated ene-yne-ketones can serve as precursors to palladium carbene intermediates. nih.govacs.org This process often involves several key steps:

Oxidative Addition: The reaction is typically initiated by the oxidative addition of a suitable precursor, such as an organic halide, to a low-valent palladium species. nih.gov

Carbene Formation: The resulting palladium(II) intermediate can then react with a diazo compound or another carbene precursor to form a palladium-carbene species. nih.gov

Migratory Insertion: The crucial step involves the migratory insertion of the carbene into a palladium-carbon bond. This step is often facile with a low energy barrier. nih.govacs.org

Subsequent Steps: The newly formed organopalladium intermediate can then undergo further reactions, such as β-hydride elimination, reductive elimination, or capture by a nucleophile, to yield the final product and regenerate the palladium catalyst. nih.govnih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to support proposed mechanisms by evaluating the energetics of different reaction pathways and the structures of key intermediates. nih.govacs.org The character of the palladium carbene intermediate is a critical factor, and it can be validated by comparing computed bond lengths and molecular orbitals with those of stable palladium carbene species. nih.govacs.org The study of such well-defined organometallic reactions is key to understanding and supporting the mechanisms of these catalytic C-C coupling reactions. scispace.com

Radical-Mediated Processes and Biradical Intermediates in Cyclizations

The reactivity of polyunsaturated systems like this compound is profoundly influenced by radical-mediated processes, particularly in the context of thermal and photochemical cyclizations. These reactions often proceed through highly reactive biradical intermediates, which dictate the reaction pathway and the structure of the final products. While specific experimental data on this compound is not extensively documented in publicly available literature, its structural motifs—a conjugated enyne system—allow for predictions of its behavior based on well-established cycloaromatization reactions such as the Bergman, Myers-Saito, and Schmittel cyclizations.

The Bergman cyclization is a classic example of a radical-mediated cycloaromatization of an enediyne. wikipedia.org This reaction, which can be induced thermally or photochemically, involves the cyclization of an enediyne to form a 1,4-didehydrobenzene biradical. nih.govyoutube.comresearchgate.net This highly reactive intermediate can then abstract hydrogen atoms from a suitable donor to yield an aromatic product. wikipedia.org For a molecule like this compound, a Bergman-type cyclization would be a key anticipated reaction pathway under appropriate energetic conditions.

The Myers-Saito and Schmittel cyclizations are competing radical-mediated pathways observed for enyne-allene systems, which can be considered structurally related to the conjugated system in this compound after a potential isomerization. The Myers-Saito cyclization (a C2-C7 cyclization) and the Schmittel cyclization (a C2-C6 cyclization) both proceed through biradical intermediates. acs.orgacs.orgrsc.org The competition between these pathways is influenced by factors such as substituents and ring strain. acs.org Theoretical studies have shown that while the Myers-Saito reaction is often energetically more favorable, the Schmittel pathway can be promoted. acs.org Experimental evidence for the stepwise mechanism of the C2-C6 cyclization has been provided through the use of radical clock reporter groups, which allowed for the estimation of the lifetime of the intermediate diradical to be greater than 1x10⁻¹⁰ seconds at 170°C. nih.gov

In the context of this compound, the presence of methyl groups can influence the stability of the potential biradical intermediates and thus the preferred cyclization pathway. Radical cascade cyclizations, which involve a sequence of radical-initiated ring-closing events, are also a plausible reactivity pattern for such a polyunsaturated system. nih.govrsc.orgrsc.org These cascades are powerful tools for the rapid construction of complex cyclic and polycyclic molecules. nih.govrsc.org

The following table summarizes key aspects of relevant radical-mediated cyclizations that can be extrapolated to predict the reactivity of this compound.

Cyclization Reaction Typical Substrate Key Intermediate Primary Product Type Relevant Factors
Bergman Cyclization Enediyne1,4-Didehydroaromatic BiradicalAromatic CompoundRing strain, Temperature, H-donor presence wikipedia.org
Myers-Saito Cyclization Enyne-alleneBiradicalAromatic CompoundSubstituents, Triplet energy of sensitizers acs.orgacs.org
Schmittel Cyclization Enyne-alleneBiradicalFulvene DerivativesSteric effects, Nonstatistical dynamic effects acs.orgnih.govcomporgchem.com
Radical Cascade Cyclization 1,n-EnyneSeries of Radical IntermediatesPolycyclic CompoundsInitiator, Substrate geometry nih.govrsc.org

Carbocationic Rearrangements in Polyene Systems

In addition to radical-mediated pathways, the reactivity of polyene systems such as this compound can be governed by processes involving carbocationic intermediates, particularly under acidic conditions. thieme-connect.com Carbocation rearrangements are fundamental transformations in organic chemistry where a carbocation intermediate reorganizes to a more stable form, often through hydride or alkyl shifts. numberanalytics.comlumenlearning.comnumberanalytics.com These rearrangements are crucial in predicting the products of many reactions involving polyenes, including additions and cyclizations. nih.govnih.gov

For a molecule like this compound, protonation of one of the double bonds or the triple bond can initiate the formation of a carbocation. The stability of this carbocation will be influenced by the position of the positive charge and the substitution pattern of the molecule. The presence of methyl groups in this compound suggests that the formation of tertiary carbocations would be favored due to their enhanced stability compared to primary or secondary carbocations.

Once a carbocation is formed, it can undergo a 1,2-hydride shift or a 1,2-alkyl shift to generate a more stable carbocationic intermediate. lumenlearning.comyoutube.com For instance, if protonation were to lead to a secondary carbocation, a hydride shift from an adjacent carbon could lead to a more stable tertiary carbocation. These rearrangements can occur in a stepwise or concerted fashion. numberanalytics.com

Cationic polyene cyclizations are a powerful strategy in the synthesis of terpenes and steroids, demonstrating the importance of carbocationic intermediates and their rearrangements in building complex molecular architectures from acyclic precursors. nih.govnih.govchinesechemsoc.org In these reactions, an initial carbocation formation triggers a cascade of cyclizations, where the stereochemical outcome can often be predicted by the Stork-Eschenmoser hypothesis. chinesechemsoc.org The alkyne functionality can act as an effective terminator for such cationic cyclization cascades. thieme-connect.comresearchgate.net

The potential carbocationic rearrangements for an intermediate derived from this compound are summarized in the table below.

Rearrangement Type Migrating Group Initial Carbocation Rearranged Carbocation Driving Force
Hydride Shift Hydride ion (H⁻)SecondaryTertiaryIncreased carbocation stability lumenlearning.comyoutube.com
Alkyl Shift Alkyl group (e.g., methyl)SecondaryTertiaryIncreased carbocation stability lumenlearning.com

The interplay between radical-mediated and cationic pathways can be complex and is often dependent on the specific reaction conditions, such as temperature, solvent, and the presence of initiators or acids.

Electronic Structure and Advanced Theoretical Studies

Computational Chemistry Approaches for Molecular Geometry and Conformation Analysis

No published data is available.

Quantum Chemical Analysis of Electronic Delocalization and Conjugation Efficiency

No published data is available.

Theoretical Modeling of Reactivity Profiles and Reaction Energy Landscapes

No published data is available.

Prediction of Spectroscopic Properties through Computational Methods

No published data is available.

Molecular Dynamics Simulations of Conformational Flexibility and Interactions

No published data is available.

Advanced Applications and Derivatization Strategies in Organic Synthesis

2,7-Dimethylocta-1,3,7-trien-5-yne as a Versatile Building Block

The conjugated enyne system is the cornerstone of this compound's utility as a versatile building block in the synthesis of more complex molecules. The strategic placement of methyl groups and the presence of multiple reactive sites offer a platform for a variety of synthetic transformations.

Synthesis of Complex Conjugated Polyenes and Polyynes

The extended π-system of this compound makes it a prospective precursor for the synthesis of larger conjugated polyenes and polyynes. These classes of molecules are of significant interest for their applications in materials science and electronic devices. ymdb.ca The presence of both double and triple bonds allows for selective reactions to extend the conjugation. For instance, the alkyne moiety can participate in coupling reactions, such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to form extended polyynes. Subsequent partial hydrogenation of the resulting polyynes could then yield complex polyenes with defined stereochemistry.

The methyl substituents are expected to influence the electronic properties and solubility of the resulting polymers, a critical factor in the processability of functional organic materials. However, these methyl groups may also introduce steric hindrance, potentially reducing the efficiency of conjugation compared to unsubstituted analogues.

Access to Bridged and Cyclic Molecular Architectures through Cascade Reactions

The arrangement of reactive sites in this compound is conducive to intramolecular cascade reactions, providing a pathway to complex bridged and cyclic molecular architectures. For example, the conjugated diene system is a prime candidate for Diels-Alder reactions. With a suitable dienophile, an intramolecular Diels-Alder reaction could potentially lead to the formation of a bicyclic system.

Furthermore, transition metal-catalyzed cyclization reactions are a powerful tool for constructing intricate molecular frameworks from enyne substrates. Catalysts based on metals like gold, platinum, or rhodium could initiate a cascade of bond formations, leading to diverse carbocyclic and heterocyclic structures. The specific reaction pathway and resulting molecular architecture would be highly dependent on the choice of catalyst and reaction conditions.

Development of Functional Materials and Electronic Systems Leveraging Conjugated Systems

Conjugated organic molecules are the fundamental components of a wide range of functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The conjugated backbone of this compound suggests its potential as a monomer or a key intermediate in the synthesis of polymers for such applications. ymdb.ca

The incorporation of this building block into a polymer chain could impart desirable electronic and photophysical properties. The extent of electronic delocalization along the conjugated system, influenced by the methyl groups, would play a crucial role in determining the material's conductivity and optical properties.

Creation of Novel Derivatives and Analogues of this compound

The chemical modification of the existing functional groups in this compound opens up avenues for the creation of a diverse library of novel derivatives and analogues with tailored properties.

Chemical Modification of Alkene and Alkyne Moieties

Table 1: Potential Chemical Modifications of this compound

Functional GroupReaction TypePotential ReagentsExpected Product
AlkyneHydrogenationH₂, Lindlar's catalyst(Z)-2,7-Dimethylocta-1,3,5,7-tetraene
AlkyneHydrogenationH₂, Pd/C2,7-Dimethyloctane
AlkyneHydrationH₂O, H₂SO₄, HgSO₄2,7-Dimethylocta-1,3,7-trien-5-one
AlkenesDihydroxylationOsO₄, NMOPolyol derivative
AlkenesEpoxidationm-CPBAEpoxide derivative
Conjugated DieneDiels-AlderMaleic anhydrideBicyclic adduct

These transformations would allow for the fine-tuning of the electronic and steric profile of the molecule, enabling the synthesis of derivatives with specific characteristics for various applications.

Strategic Introduction of Heteroatoms and Functional Groups

The introduction of heteroatoms and new functional groups can dramatically alter the chemical and physical properties of this compound, leading to novel analogues with enhanced functionality. For example, hydroboration-oxidation of the alkene moieties could introduce hydroxyl groups, which could then serve as points for further derivatization, such as esterification or etherification. The resulting diol is 2,7-Dimethylocta-3,5-diyne-2,7-diol. nih.gov

The introduction of heteroatoms like nitrogen, sulfur, or phosphorus into the carbon backbone, potentially through multi-step synthetic sequences, could lead to the development of novel ligands for catalysis or precursors for advanced materials with unique optoelectronic properties.

Bioinspired Synthesis and Mimicry of Natural Products Featuring Conjugated Unsaturated Systems

The intricate architecture of this compound, with its conjugated system of double and triple bonds, finds parallels in a vast array of natural products. These naturally occurring molecules, often endowed with potent biological activities, serve as a profound source of inspiration for synthetic chemists. rsc.orgengineering.org.cn Bioinspired synthesis aims to emulate nature's elegant and efficient strategies for constructing complex molecular frameworks. engineering.org.cn This approach not only provides viable routes to challenging structures but also deepens our understanding of the underlying biosynthetic mechanisms that produce these conjugated unsaturated systems. nih.govrsc.org

Nature's blueprint for synthesizing conjugated enynes and polyacetylenes predominantly relies on the enzymatic desaturation of fatty acid or polyketide precursors. nih.govnih.govresearchgate.net These biosynthetic pathways involve a series of oxidative transformations catalyzed by specialized enzymes, such as desaturases and monooxygenases, to introduce carbon-carbon double and triple bonds. rsc.orgnih.govnih.gov

A prominent example is the biosynthesis of acetylenic natural products in various plants, fungi, and marine organisms. rsc.orgnih.gov Isotopic labeling studies have been instrumental in demonstrating that these compounds often originate from common fatty acids like oleic acid. The enzymatic machinery then systematically introduces unsaturation, leading to the formation of key acetylenic precursors such as crepenynic acid. researchgate.net Subsequent modifications, including further desaturation, chain shortening, or functional group interconversion, generate the remarkable diversity of polyacetylene structures observed in nature. nih.gov

Synthetic chemists draw inspiration from these pathways by designing laboratory syntheses that mimic these key transformations. This often involves the strategic use of oxidation and elimination reactions to forge the requisite double and triple bonds from more saturated precursors.

Mimicry of Enyne-Containing Terpenoids: The Case of Asperpentyn (B1250639)

A compelling case study in the mimicry of natural product synthesis is found in terpenoids that feature a conjugated enyne system, such as asperpentyn. acs.org Asperpentyn is an epoxy-containing, 1,3-enyne cyclohexanoid terpenoid whose biosynthesis provides a roadmap for synthetic strategies. acs.org The crucial enyne functionality in asperpentyn is installed by a cytochrome P450 monooxygenase, AtyI. rsc.orgacs.org This enzyme catalyzes a remarkable four-electron oxidation of a precursor, converting a diene intermediate into the final 1,3-enyne moiety. rsc.orgnih.gov

The table below details the key enzymatic steps in the formation of the enyne structure in asperpentyn, offering a bioinspired template for synthetic efforts.

Table 1: Bioinspired Synthesis Insights from the Asperpentyn Pathway

Biosynthetic Step Precursor Moiety Enzyme Transformation Resulting Moiety Synthetic Analogy
Initial Desaturation Prenyl Chain P450 Monooxygenase (AtyI) Dehydrogenation (7Z)-Diene Controlled oxidation reactions

This enzymatic strategy, which proceeds through a diene intermediate, has inspired synthetic chemists to explore similar stepwise dehydrogenation reactions or tandem processes to construct conjugated enyne systems efficiently. The regioselectivity and stereoselectivity often observed in these enzymatic reactions present a high bar for laboratory synthesis, driving the development of new catalysts and reagents that can mimic the active site of enzymes like AtyI. rsc.orgacs.org By understanding the structure of the enzyme's active site and the proposed mechanism of hydrogen abstraction, chemists can design more effective and selective synthetic routes. nih.gov

The study of such natural product pathways provides a rich blueprint for the synthesis of complex molecules like this compound. By mimicking nature's approach—the sequential and controlled introduction of unsaturation—chemists can devise more efficient and elegant strategies for assembling these challenging conjugated systems. engineering.org.cn

Future Research Directions and Perspectives

Erforschung neuartiger katalytischer Systeme für eine effiziente Synthese und Transformation

Die Entwicklung robuster und effizienter Synthesewege für 2,7-Dimethylocta-1,3,7-trien-5-in und seine Derivate ist von entscheidender Bedeutung. Gegenwärtige Methoden stützen sich häufig auf etablierte Kupplungsreaktionen, doch die Suche nach neuartigen Katalysatorsystemen verspricht eine höhere Effizienz, Selektivität und Nachhaltigkeit.

Die Forschung konzentriert sich auf die Entwicklung von Palladium-basierten Katalysatorsystemen mit hohen Umsatzzahlen für die direkte Alkylierung von C(sp²)-Halogeniden mit terminalen Alkinen. nih.gov Diese Systeme sind entscheidend für die Synthese konjugierter Enyne, die wichtige Bausteine in Naturstoffen, Pharmazeutika und molekularen Materialien sind. nih.gov Darüber hinaus werden Eisenkatalysatoren für die dehydrativ-decarboxylierende Kaskadenkupplung von Propargylalkoholen mit Alkylperoxiden untersucht, um eine Vielzahl von substituierten 1,3-Enynen zu erzeugen. researchgate.net Ein weiterer vielversprechender Ansatz ist die Verwendung von Ruthenium-Carben-Komplexen für die Enin-Metathese, die die Synthese komplexer carbo- und heterocyclischer Verbindungen ermöglicht. nih.govorganic-chemistry.orguwindsor.ca

Zukünftige Forschungsanstrengungen werden sich wahrscheinlich auf die Entwicklung von Katalysatoren konzentrieren, die unter milderen Reaktionsbedingungen arbeiten, eine breitere Substratpalette tolerieren und eine präzise Kontrolle über die Regio- und Stereoselektivität ermöglichen. researchgate.netorganic-chemistry.org Die Erforschung von Katalysatoren auf der Basis von nicht-edlen Metallen wie Kupfer und Nickel gewinnt ebenfalls an Bedeutung, um kostengünstigere und umweltfreundlichere Synthesemethoden zu etablieren. researchgate.netrsc.org

KatalysatorsystemReaktionstypVorteileZukünftige Forschungsrichtung
Palladium-basiertSonogashira-KupplungHohe Effizienz, breite Anwendbarkeit nih.govEntwicklung von Katalysatoren mit höheren Umsatzzahlen, mildere Reaktionsbedingungen
Eisen-basiertDehydrativ-decarboxylierende KaskadenkupplungVerwendung von nicht-edlen Metallen, neuartige Reaktivität researchgate.netacs.orgErweiterung des Substratspektrums, mechanistische Studien
Ruthenium-Carben-KomplexeEnin-MetatheseSynthese komplexer cyclischer Strukturen nih.govorganic-chemistry.orguwindsor.caEntwicklung selektiverer Katalysatoren, Anwendung in der Naturstoffsynthese
Kupfer-basiertHiyama-Typ KreuzkupplungMilde Reaktionsbedingungen, Toleranz gegenüber funktionellen Gruppen organic-chemistry.orgErweiterung der Anwendungsbreite, Untersuchung des Reaktionsmechanismus
Nickel-basiertKreuzkupplung von AllylalkoholenHohe Regio- und E/Z-Selektivität rsc.orgUntersuchung des Substratspektrums und der Kompatibilität funktioneller Gruppen

Detaillierte mechanistische Studien zu komplexen Umlagerungen und Cyclisierungen

Die Polyen- und Enin-Struktur von 2,7-Dimethylocta-1,3,7-trien-5-in macht es zu einem idealen Substrat für die Untersuchung komplexer Umlagerungs- und Cyclisierungsreaktionen. Ein tieferes Verständnis der zugrunde liegenden Mechanismen ist entscheidend für die gezielte Steuerung dieser Transformationen und die Entwicklung neuer synthetischer Methoden.

Ein Schwerpunkt liegt auf der Untersuchung von metallkatalysierten Cycloisomerisierungen und Cope-Umlagerungen, die den Aufbau komplexer polycyclischer Gerüste ermöglichen. researchgate.net Insbesondere die Fritsch-Buttenberg-Wiechell (FBW)-Umlagerung von Alkylidencarbenen zu Alkinen bietet einen Weg zur Erzeugung hochreaktiver, gespannter cyclischer Alkine. nih.gov Computergestützte Studien und Trapping-Experimente werden eingesetzt, um die Thermodynamik und Kinetik dieser Umlagerungen zu verstehen. nih.gov

Gold(I)-katalysierte researchgate.netresearchgate.net-sigmatrope Umlagerungen von Propargylestern und -ethern werden ebenfalls intensiv untersucht, wobei Cyclopropane als mechanistische Sonden dienen, um die Reversibilität und die Struktur-Reaktivitäts-Beziehungen dieser Reaktionen aufzuklären. nih.gov Zukünftige Forschungen werden sich darauf konzentrieren, die Faktoren zu identifizieren, die die verschiedenen Reaktionswege steuern, um eine selektive Synthese komplexer Moleküle zu ermöglichen.

Rationales Design von 2,7-Dimethylocta-1,3,7-trien-5-in-Derivaten für gezielte synthetische Anwendungen

Die Fähigkeit, die Struktur von 2,7-Dimethylocta-1,3,7-trien-5-in gezielt zu modifizieren, ist der Schlüssel zur Erschließung seines vollen synthetischen Potenzials. Das rationale Design von Derivaten ermöglicht die Feinabstimmung der Reaktivität und die Einführung spezifischer funktioneller Gruppen für gezielte Anwendungen.

Ein Ansatz ist die Synthese von konjugierten Nitro-Dieninen als neuartige Michael-Akzeptoren für die katalytische asymmetrische Synthese von funktionalisierten 1,3-Enynen. rsc.org Diese Strategie eröffnet den Zugang zu enantiomerenreinen acyclischen α,β-Enonen und cyclischen Dienonen. rsc.org Des Weiteren wird die Entwicklung von Methoden zur Einführung verschiedener Substituenten an der Enin-Einheit vorangetrieben, um die elektronischen und sterischen Eigenschaften des Moleküls zu modulieren. researchgate.net

Zukünftige Arbeiten werden sich auf die Entwicklung modularer Synthesestrategien konzentrieren, die eine schnelle und effiziente Erzeugung einer Bibliothek von 2,7-Dimethylocta-1,3,7-trien-5-in-Derivaten ermöglichen. Diese Derivate könnten dann als vielseitige Bausteine in der kombinatorischen Synthese und bei der Entwicklung neuer Materialien eingesetzt werden.

Anwendung fortschrittlicher spektroskopischer Techniken zur In-situ-Überwachung des Reaktionsfortschritts

Die Echtzeit-Überwachung von chemischen Reaktionen ist entscheidend für die Optimierung von Reaktionsbedingungen, die Identifizierung von reaktiven Zwischenprodukten und die Aufklärung von Reaktionsmechanismen. Fortschrittliche spektroskopische Techniken spielen hierbei eine zentrale Rolle. nih.govspectroscopyonline.com

Für die Untersuchung der Synthese und der Transformationen von 2,7-Dimethylocta-1,3,7-trien-5-in sind In-situ-Spektroskopiemethoden wie Infrarot- (IR), Nahinfrarot- (NIR) und Raman-Spektroskopie von besonderem Interesse. spectroscopyonline.com Diese Techniken ermöglichen die Überwachung von Konzentrationsänderungen von Reaktanden, Produkten und Zwischenprodukten in Echtzeit, ohne dass eine Probenentnahme erforderlich ist. spectroscopyonline.comacs.org Insbesondere die Raman-Spektroskopie hat sich als nützlich für die Überwachung wässriger organischer Reduktionsreaktionen erwiesen. acs.org

Zukünftige Anwendungen werden die Kombination verschiedener spektroskopischer Methoden umfassen, um ein umfassenderes Bild des Reaktionsverlaufs zu erhalten. nih.gov Die Entwicklung von speziellen Sonden und Messzellen wird es ermöglichen, Reaktionen unter anspruchsvollen Bedingungen, wie hohen Drücken und Temperaturen, zu untersuchen. spectroscopyonline.com Die Integration von spektroskopischen Daten mit computergestützten Modellierungen wird zu einem tieferen Verständnis der komplexen Reaktionsdynamik führen. frontiersin.orgacs.org

Tabelle der in diesem Artikel erwähnten chemischen Verbindungen

Name der Verbindung
2,7-Dimethylocta-1,3,7-trien-5-in
Palladium
Eisen
Ruthenium
Kupfer
Nickel
Propargylalkohol
Alkylperoxid
Ruthenium-Carben-Komplexe
Propargylester
Propargylether
Cyclopropan
Nitro-Dienine
α,β-Enone
Dienone

Q & A

Q. Table 1. Key Spectral Signatures of this compound

TechniqueKey FeaturesReference
¹H NMR δ 5.6 (t, J=6.5 Hz, 2H, C1/C3), δ 2.0 (s, 6H, CH₃)
IR 2110 cm⁻¹ (C≡C), 1620 cm⁻¹ (C=C)
HRMS m/z 136.0885 (C₁₀H₁₂⁺, calc. 136.0888)

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Conjugated diene isomersAlkyne oligomerizationLower reaction temperature (<50°C)
Methyl ketonesOver-oxidationUse milder oxidants (e.g., O₂/FeCl₃)
Halogenated derivativesSolvent impuritiesPre-distill solvents (Na/benzophenone)

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